molecular formula C9H9NS B1267584 Benzo[b]thiophen-2-ylmethanamine CAS No. 6314-43-8

Benzo[b]thiophen-2-ylmethanamine

Cat. No.: B1267584
CAS No.: 6314-43-8
M. Wt: 163.24 g/mol
InChI Key: WKYFWFHTABURGB-UHFFFAOYSA-N
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Description

Benzo[b]thiophen-2-ylmethanamine is an organosulfur compound with the molecular formula C9H9NS It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom

Scientific Research Applications

Benzo[b]thiophen-2-ylmethanamine has a wide range of applications in scientific research:

Safety and Hazards

The safety information for Benzo[b]thiophen-2-ylmethanamine indicates that it is dangerous . It has the GHS05 pictogram, which represents corrosion . The hazard statement is H314, which means it causes severe skin burns and eye damage . The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .

Biochemical Analysis

Biochemical Properties

Benzo[b]thiophen-2-ylmethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain bacterial enzymes, thereby exhibiting antibacterial properties. It also interacts with fungal enzymes, making it a potential antifungal agent . The compound’s interaction with antioxidant enzymes suggests its role in reducing oxidative stress by neutralizing free radicals .

Cellular Effects

This compound affects various types of cells and cellular processes. In bacterial cells, it disrupts enzyme activity, leading to inhibited growth and proliferation. In fungal cells, it interferes with enzyme function, reducing fungal viability. In mammalian cells, this compound has been observed to modulate cell signaling pathways, gene expression, and cellular metabolism. It enhances the expression of antioxidant genes, thereby protecting cells from oxidative damage .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific enzymes, inhibiting their activity and preventing the catalysis of essential biochemical reactions. This inhibition can lead to the accumulation of substrates and depletion of products, disrupting cellular homeostasis. Additionally, this compound can activate certain signaling pathways, leading to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, maintaining its activity for extended periods. It can undergo degradation under certain conditions, leading to reduced efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged antioxidant activity and continued inhibition of microbial growth .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as enhanced antioxidant activity and reduced microbial growth. At high doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active metabolites. These metabolic pathways can influence the compound’s efficacy and toxicity. For instance, the interaction of this compound with cytochrome P450 enzymes can lead to its biotransformation into metabolites with varying biological activities .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The transport and distribution of this compound can affect its bioavailability and overall efficacy .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization can enhance the compound’s interaction with target enzymes and proteins, thereby modulating its biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzo[b]thiophen-2-ylmethanamine can be synthesized through several methods. One common approach involves the reaction of benzothiophene with formaldehyde and ammonia under acidic conditions. Another method includes the use of aryne intermediates, where benzothiophene is reacted with alkynyl sulfides in the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Benzo[b]thiophen-2-ylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into thiols or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce various substituted benzothiophene derivatives .

Comparison with Similar Compounds

Benzo[b]thiophen-2-ylmethanamine can be compared with other benzothiophene derivatives, such as:

    Sertaconazole: An antifungal agent used in pharmaceuticals.

    Raloxifene: A selective estrogen receptor modulator used in the treatment of osteoporosis.

    Zileuton: An anti-inflammatory drug used for asthma treatment.

Uniqueness: What sets this compound apart is its specific structure, which allows for unique interactions with biological targets and its versatility in chemical synthesis. Its ability to undergo various chemical reactions makes it a valuable compound for developing new materials and pharmaceuticals .

Properties

IUPAC Name

1-benzothiophen-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NS/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-5H,6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKYFWFHTABURGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50285047
Record name benzo[b]thiophen-2-ylmethanamine
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Molecular Weight

163.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6314-43-8
Record name Benzo[b]thiophene-2-methanamine
Source CAS Common Chemistry
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Record name Benzo(b)thiophene-2-methanamine
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Record name 6314-43-8
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Record name benzo[b]thiophen-2-ylmethanamine
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Record name 1-benzothiophen-2-ylmethylamine
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Record name Benzo[b]thiophene-2-methanamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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